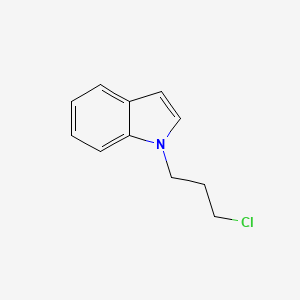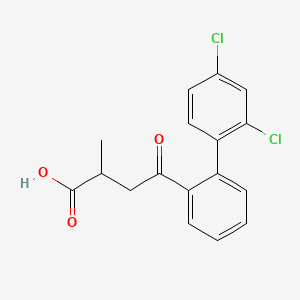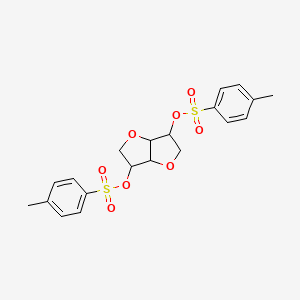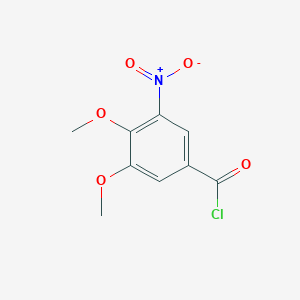
7-Fluoro-6-Nitro-4(H)-Quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-6-Nitro-4(H)-Quinazoline: is a chemical compound with the molecular formula C8H4FN3O3 . It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 6th position, and a quinazoline core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 7-Fluoro-6-Nitro-4(H)-Quinazoline typically involves the nitration of 7-fluoroquinazoline. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Fluoro-6-Nitro-4(H)-Quinazoline can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of 7-amino-6-nitroquinazoline.
Substitution: Formation of various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 7-Fluoro-6-Nitro-4(H)-Quinazoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Kinase Inhibitors: It serves as a precursor for the synthesis of kinase inhibitors, which are important in the study of cell signaling pathways.
Medicine:
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting cancer and respiratory diseases.
Industry:
Chemical Research: It is utilized in various chemical research processes to develop new materials and compounds.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-6-Nitro-4(H)-Quinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
7-Fluoro-6-Nitro-4-Hydroxyquinazoline: This compound is similar in structure but contains a hydroxy group at the 4th position instead of a hydrogen atom.
6-Nitroquinazoline: Lacks the fluorine atom at the 7th position.
4(H)-Quinazoline: The parent compound without any substituents.
Uniqueness:
Propiedades
Fórmula molecular |
C8H4FN3O3 |
|---|---|
Peso molecular |
209.13 g/mol |
Nombre IUPAC |
7-fluoro-6-nitro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)3-10-8(13)11-6/h1-3H,(H,10,11,13) |
Clave InChI |
QTWWHMCOMVAYJI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC(=O)NC2=CC(=C1[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)

![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)










